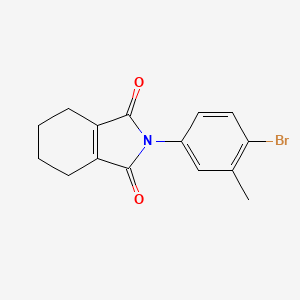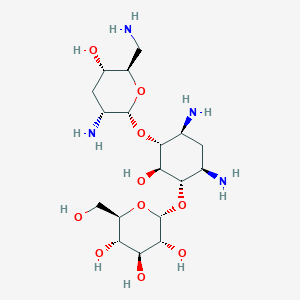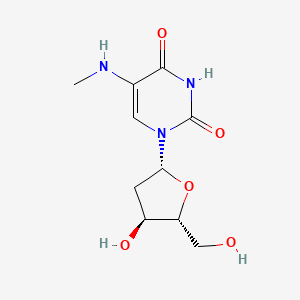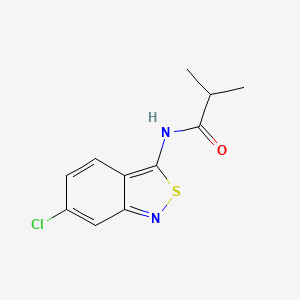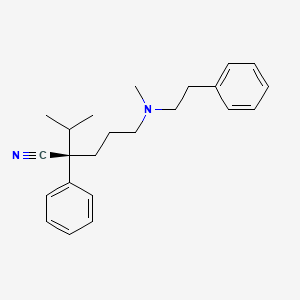
(+)-Emopamil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Emopamil is a chiral calcium channel blocker that belongs to the phenylalkylamine class of compounds. It is known for its ability to inhibit calcium influx through voltage-gated calcium channels, which makes it useful in various pharmacological applications. This compound has been studied for its potential therapeutic effects in cardiovascular diseases, neurological disorders, and other medical conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Emopamil typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenylalkylamine core: This step involves the reaction of a substituted benzaldehyde with a suitable amine to form the phenylalkylamine core.
Chiral resolution: The racemic mixture of the phenylalkylamine is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Final modifications:
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: (+)-Emopamil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(+)-Emopamil has been extensively studied for its scientific research applications in various fields:
Chemistry: It serves as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Research on this compound has provided insights into the role of calcium channels in cellular processes and signal transduction.
Medicine: The compound has potential therapeutic applications in treating cardiovascular diseases, such as hypertension and angina, as well as neurological disorders like epilepsy and migraine.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mécanisme D'action
(+)-Emopamil exerts its effects by inhibiting voltage-gated calcium channels, thereby reducing calcium influx into cells. This inhibition leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes, such as muscle contraction, neurotransmitter release, and gene expression. The molecular targets of this compound include L-type calcium channels, which are predominantly found in cardiac and smooth muscle cells.
Comparaison Avec Des Composés Similaires
Verapamil: Another phenylalkylamine calcium channel blocker with similar pharmacological properties.
Diltiazem: A benzothiazepine calcium channel blocker with a different chemical structure but similar therapeutic effects.
Nifedipine: A dihydropyridine calcium channel blocker with distinct structural features and pharmacological actions.
Uniqueness of (+)-Emopamil: this compound is unique due to its specific chiral configuration, which contributes to its distinct pharmacological profile. Its ability to selectively inhibit certain types of calcium channels makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
101238-50-0 |
|---|---|
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m1/s1 |
Clé InChI |
DWAWDSVKAUWFHC-HSZRJFAPSA-N |
SMILES isomérique |
CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



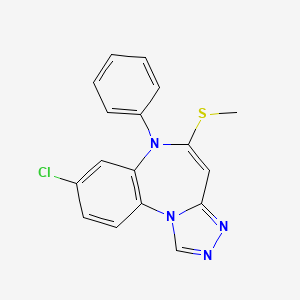
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
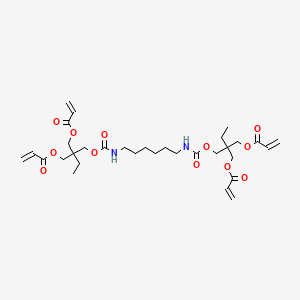
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
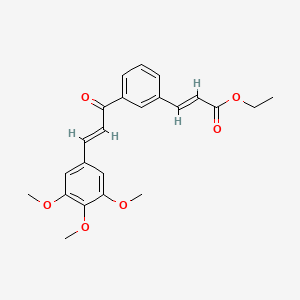
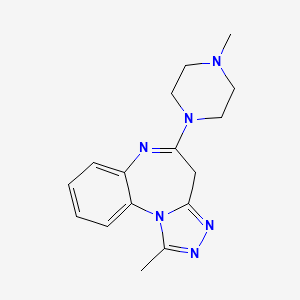

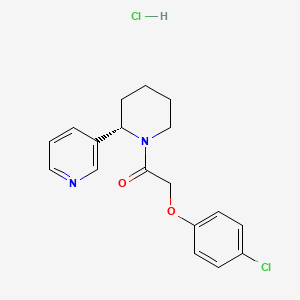
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
